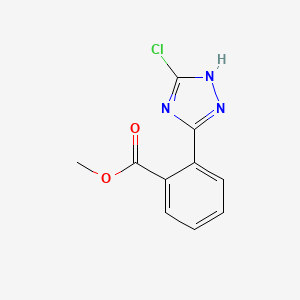![molecular formula C19H25NO3 B1440612 2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid CAS No. 1225071-44-2](/img/structure/B1440612.png)
2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid
説明
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s systematic name according to the rules of IUPAC nomenclature.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of a synthesis includes the overall reaction scheme, the reagents and conditions for each step, and the yield and purity of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including the reagents and conditions for each reaction, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability, as well as chemical properties such as acidity/basicity, reactivity, and stereochemistry.科学的研究の応用
Synthesis and Chemical Properties
This compound has been explored in the context of hydrative carbocyclizations to produce distinct nitrogen-containing heterocycles. Mukherjee and Liu (2011) demonstrated this through reactions involving oxoalkynyl nitrile substrates with PtCl(2)/CO/H(2)O, leading to the formation of spiro alcohols and subsequent reactions to produce spiro[indene-2,2'-piperidine]-1,6'(3H)-diones (Mukherjee & Liu, 2011).
Wang and Yan (2014) achieved the synthesis of novel spiro compounds through three-component reactions involving N-phenacylisoquinolinium bromides. These reactions resulted in the formation of 2′-aryl-2′-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2′,3′-dihydro-10b′H-spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline]-1,3-diones (Wang & Yan, 2014).
Perevoshchikova et al. (2014) reported the synthesis of 1′-substituted 6′-methoxy-4′,4′-dimethyl-4′H-spiro[cyclohexane-1,3′-isoquinolines] from a reaction of 1-(4-methoxyphenyl)-1-(1-methylcyclohexyl)ethanol with nitriles, showcasing the versatility of this compound in chemical synthesis (Perevoshchikova et al., 2014).
Potential Biological Activities
Markosyan et al. (2014) explored the anti-monoamine oxidase and antitumor properties of novel derivatives of this compound. They found that many of these compounds inhibited deamination of 5-HT and showed significant antitumor activity in murine tumor models (Markosyan et al., 2014).
Bogdanov et al. (2007) synthesized derivatives of this compound and evaluated their antimicrobial activity. They observed that the spiro acid was active against all bacterial strains tested, with notable MIC values against specific strains like B. subtillis and P. vulgaris (Bogdanov et al., 2007).
Safety And Hazards
This involves assessing the potential risks associated with the compound, including toxicity, flammability, and environmental impact. It also includes appropriate safety precautions for handling and disposal.
将来の方向性
This could involve potential applications of the compound, areas for further research, or improvements to the synthesis.
Please note that this is a general guide and the specific details will depend on the particular compound. For a comprehensive analysis of a specific compound, it’s best to consult the primary scientific literature or a trusted database. If you have any other questions or need further clarification, feel free to ask!
特性
IUPAC Name |
2-butyl-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-2-3-13-20-17(21)15-10-6-5-9-14(15)16(18(22)23)19(20)11-7-4-8-12-19/h5-6,9-10,16H,2-4,7-8,11-13H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFNGIGNFUNVPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



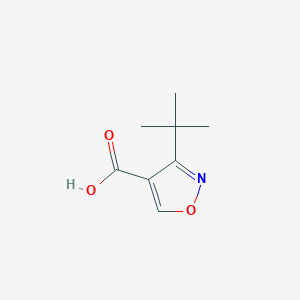
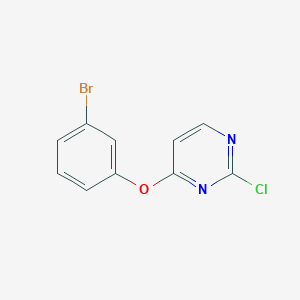
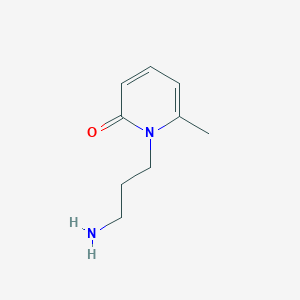
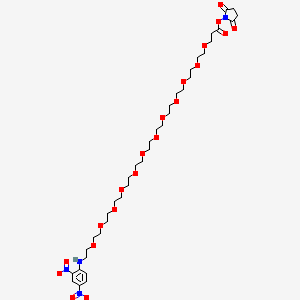

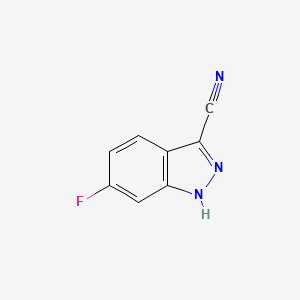
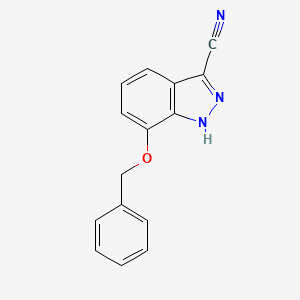
![Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate](/img/structure/B1440544.png)
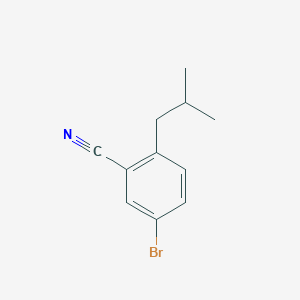
![3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline](/img/structure/B1440546.png)
![2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol](/img/structure/B1440547.png)

![[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1440550.png)
